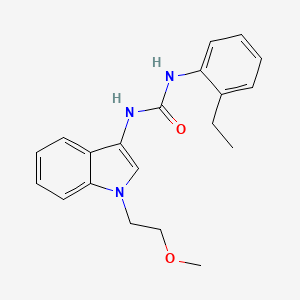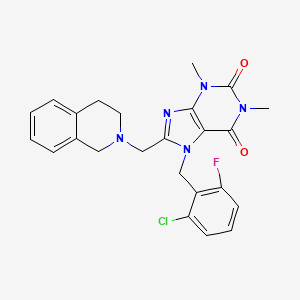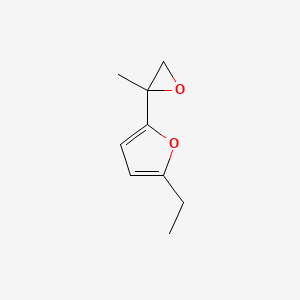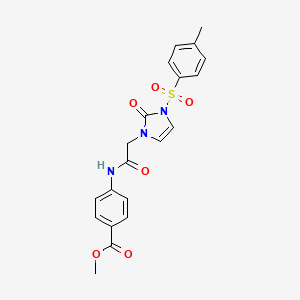
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZMA, and it is a piperidine derivative that exhibits promising pharmacological properties. In
Scientific Research Applications
Metabolic Pathways and Disposition
Research on compounds structurally similar to the specified chemical focuses on their metabolic pathways, disposition, and the formation of metabolites within the human body. For instance, the study of a novel orexin receptor antagonist, which shares a resemblance in pharmacological targeting, provided insights into its metabolism, revealing extensive processing through oxidation and rearrangement, highlighting the complexity of metabolic pathways involved in drug disposition (Renzulli et al., 2011).
Mechanisms of Toxicity
Explorations into the mechanisms of toxicity offer crucial insights into the safety profile of chemical compounds. Studies on related compounds have delineated the biochemical interactions leading to toxic effects, emphasizing the importance of understanding specific molecular interactions and the body's response to exposure (Osterloh et al., 1983).
Antioxidative Effects in Medical Applications
The antioxidative properties of certain anesthetics, such as propofol, compared to ketamine, in surgical settings, have been studied to assess their impact on oxidative stress biomarkers. This research avenue suggests that examining similar compounds for antioxidative effects could provide valuable information for their application in reducing oxidative stress during medical procedures (Khoshraftar et al., 2014).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2.C2H2O4/c22-18-8-9-20(19(23)11-18)24-21(26)13-25-10-4-7-17(12-25)15-27-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-15H2,(H,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYROIWINPJBXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)
